Cas no 10250-63-2 (Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate)
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
- 1H-Pyrazole-5-carboxylicacid, 1-methyl-3-phenyl-, ethyl ester
- SALOR-INT L201367-1EA
- Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate
- 5-(Ethoxycarbonyl)-1-methyl-3-phenyl-1H-pyrazole, 1-[5-(Ethoxycarbonyl)-1-methyl-1H-pyrazol-3-yl]benzene
- ethyl 2-methyl-5-phenylpyrazole-3-carboxylate
- JDJQHVJXMXXKFO-UHFFFAOYSA-N
- SBB097608
- ST24046743
- 5-(Ethoxycarbonyl)-1-methyl-3-phenyl-1H-pyrazole
- ethyl 1-methyl-3-phenyl-1H-5-pyrazolecarboxylate
- DTXSID60400163
- AKOS015908904
- 10250-63-2
- A896791
- DS-15120
- 1H-Pyrazole-5-carboxylicacid,1-methyl-3-phenyl-,ethyl ester
- 2-Methyl-5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester
- MFCD03933288
- Y10536
- SCHEMBL3664984
- allyldiethylphosphonoacetate
- 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-phenyl-, ethyl ester
- AMY27589
- CS-W000420
- FT-0740025
- DTXCID50351019
- DB-058818
-
- MDL: MFCD03933288
- Inchi: 1S/C13H14N2O2/c1-3-17-13(16)12-9-11(14-15(12)2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
- InChI Key: JDJQHVJXMXXKFO-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(C2C=CC=CC=2)=NN1C)=O
Computed Properties
- Exact Mass: 230.106
- Monoisotopic Mass: 230.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 2.4
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 380.6±30.0 °C at 760 mmHg
- Flash Point: 184.0±24.6 °C
- Refractive Index: 1.568
- PSA: 44.12000
- LogP: 2.26380
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: Harmful
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189380-1g |
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate |
10250-63-2 | 95% | 1g |
¥344.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189380-250mg |
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate |
10250-63-2 | 95% | 250mg |
¥159.90 | 2023-09-03 | |
| Alichem | A049000198-5g |
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate |
10250-63-2 | 95% | 5g |
$190.84 | 2023-09-04 | |
| Alichem | A049000198-10g |
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate |
10250-63-2 | 95% | 10g |
$329.51 | 2023-09-04 | |
| Chemenu | CM188637-1g |
ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate |
10250-63-2 | 95+% | 1g |
$97 | 2021-08-05 | |
| Chemenu | CM188637-5g |
ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate |
10250-63-2 | 95+% | 5g |
$287 | 2021-08-05 | |
| Chemenu | CM188637-10g |
ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate |
10250-63-2 | 95+% | 10g |
$507 | 2021-08-05 | |
| TRC | E929203-100mg |
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate |
10250-63-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E929203-250mg |
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate |
10250-63-2 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | E929203-500mg |
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate |
10250-63-2 | 500mg |
$98.00 | 2023-05-18 |
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate Suppliers
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate
Comprehensive Overview of Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate (CAS No. 10250-63-2)
Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate (CAS No. 10250-63-2) is a specialized organic compound belonging to the pyrazole derivative family. With its unique molecular structure, this compound has garnered significant attention in pharmaceutical and agrochemical research. The ethyl ester functional group and phenylpyrazole core make it a versatile intermediate for synthesizing bioactive molecules. Researchers often explore its applications in drug discovery, particularly for designing enzyme inhibitors or receptor modulators due to its structural flexibility.
The growing interest in pyrazole-based compounds like Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate aligns with trends in personalized medicine and sustainable agriculture. Recent studies highlight its potential as a scaffold for developing novel anti-inflammatory agents or crop protection chemicals, addressing global demands for eco-friendly solutions. Its carboxylate ester moiety also enables facile derivatization, a feature highly valued in combinatorial chemistry and high-throughput screening platforms.
From a synthetic chemistry perspective, CAS 10250-63-2 exemplifies how subtle modifications to pyrazole rings can dramatically alter physicochemical properties. The compound's lipophilic character, influenced by both the phenyl group and ester chain, makes it particularly useful in optimizing drug bioavailability. Industry professionals frequently search for information about its solubility profiles, stability under various pH conditions, and compatibility with green chemistry principles – all critical factors for modern formulation development.
Analytical characterization of Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate typically involves advanced techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These methods confirm the compound's identity while ensuring batch-to-batch consistency for research applications. The scientific community has shown particular interest in its crystallographic data and hydrogen bonding patterns, which provide insights for computational modeling and molecular docking studies.
Emerging applications of this compound intersect with several cutting-edge fields. In material science, its aromatic system shows promise for creating organic semiconductors or luminescent materials. Meanwhile, nanotechnology researchers investigate its potential as a surface modifier or ligand for metal-organic frameworks (MOFs). Such interdisciplinary relevance makes 10250-63-2 a compound worth monitoring in patent literature and academic publications.
Quality control specifications for Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate generally emphasize ≥98% purity for research-grade material, with strict limits on residual solvents and heavy metals. Suppliers often provide detailed technical data sheets (TDS) and material safety data sheets (MSDS) to ensure proper handling and storage. The compound's shelf life and degradation pathways under various environmental conditions remain active topics in chemical stability research.
Looking ahead, the demand for high-purity pyrazole derivatives like CAS 10250-63-2 will likely increase as drug discovery pipelines expand. Its role in developing targeted therapies and precision agriculture solutions positions it as a valuable building block in 21st-century chemical innovation. Continuous improvements in synthetic routes – particularly those emphasizing atom economy and catalytic efficiency – will further enhance its accessibility to researchers worldwide.
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